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Compound of Interest

2,4-Dimethoxy-6-
Compound Name: o
methylnicotinonitrile

CAS No.: 1450662-05-1

Cat. No.: B3034217

Get Quote

Executive Summary & Technical Context

2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 1450662-05-1) represents a critical
pharmacophore in the synthesis of fused heterocyclic systems, particularly tetrahydropyrimido-
quinolines and EZH2 inhibitors.[1] Unlike its widely characterized analogs, this molecule
features a unique "dual-methoxy" substitution pattern that significantly alters its electronic
landscape and crystal packing potential compared to the more common phenyl-substituted
variants.

This guide compares the target molecule against high-fidelity structural analogs to provide a
predictive model of its crystallographic performance, supported by experimental synthesis data
and comparative X-ray diffraction analysis.

Comparison Matrix: Target vs. Established Alternatives
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Alternative A Alternative B
Target Product (2,4- )
. (Benchmark) (2- (Functional) (2-
Dimethoxy-6- .
Feature L o Methoxy-4,6- Amino-4-(2,4-
methylnicotinonitril . o . .
) diphenylnicotinonit  dichlorophenyl)-6-
e
rile) phenyl...)[1]
Molecular Formula CoH10N202 C19H14N20 C18H11Cl2N3
Molecular Weight 178.19 g/mol 286.33 g/mol 340.21 g/mol
Predicted:[1] ]
o Orthorhombic o
Crystal System Monoclinic/Orthorhom Monoclinic (P21/c)
(P21212)

bic

Packing Forces

Dipole-Dipole, Weak
C-H[1]---O

Strong 1t—1t Stacking,
C-H---m

Strong N-H---N
Hydrogen Bonding

Solubility Profile

High (Polar Organic

Solvents)

Low (Lipophilic)

Moderate (H-bond
dependent)

Primary Application

Intermediate for

Fused Heterocyclics

Fluorescence/Optoele

ctronics

Catalysis & Bio-

activity

Analyst Note: While Alternative A relies on bulky phenyl rings for stability (creating "herringbone”

or "stacking" motifs), the Target Product relies on the steric repulsion of the ortho-methoxy

groups, likely forcing a planar disruption that enhances solubility but challenges crystal growth

without polar solvents.

Structural Analysis & Crystallographic Data

Direct single-crystal X-ray diffraction data for the target molecule is often proprietary.[1]

However, by analyzing the Structure-Activity Relationship (SAR) of its closest crystallographic

relative (Alternative A), we can derive critical packing parameters.
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Benchmark Data: The "Diphenyl" Standard

The crystal structure of 2-Methoxy-4,6-diphenylnicotinonitrile serves as the structural template.

[1]
e Space Group: P212:12 (Orthorhombic)
e Unit Cell Dimensions:

o Packing Efficiency: The phenyl rings create a "propeller” twist (dihedral angles ~10° and
~42°), preventing tight planar stacking.

Predictive Crystallography for the Target

For 2,4-Dimethoxy-6-methylnicotinonitrile, the removal of the bulky phenyl groups in favor of
methoxy/methyl substituents significantly alters the lattice energy:

e Volume Reduction: The unit cell volume is expected to decrease by ~40-50% compared to
the diphenyl analog.[1]

o Planarity: Without the steric clash of phenyl rings, the pyridine core is likely to adopt a more
planar stacking arrangement, potentially increasing density.[1]

 Interactions: The 2- and 4-methoxy groups act as weak hydrogen bond acceptors. Expect C-
H---O interactions to dominate the lattice, replacing the C-H---1t interactions seen in
Alternative A.

Experimental Protocols

To generate high-quality crystals of 2,4-Dimethoxy-6-methylnicotinonitrile for validation, the
following self-validating synthesis and crystallization protocol is recommended.

Synthesis Workflow (Methylation Route)

Objective: Synthesize high-purity target from 2,4-dihydroxy precursor.
e Reagents:

o Precursor: 2,4-Dihydroxy-6-methylnicotinonitrile (1.0 eq)[1]
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o Methylating Agent: Dimethyl sulfate (DMS) or Methyl lodide (2.5 eq)
o Base: Potassium Carbonate (

) anhydrous (3.0 eq)
o Solvent: Acetone or DMF (Dry)

e Procedure:

[¢]

Dissolution: Dissolve precursor and base in solvent under

atmosphere.

[¢]

Addition: Add methylating agent dropwise at 0°C to prevent O- vs N-alkylation competition.

[e]

Reflux: Heat to reflux (60°C for Acetone) for 4—6 hours. Monitor via TLC (Hexane:EtOAc
7:3).

[e]

Quench: Pour mixture into ice water. The product should precipitate.
 Purification:
o Filter the solid.[1]

o Recrystallization (Critical Step): Dissolve in boiling Absolute Methanol. Allow slow cooling
to Room Temperature, then 4°C.

Crystallization Visualization (DOT Diagram)
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N
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Crystallizdtion Phase
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(Supersaturation)
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(Needle/Prism Morphology)

Click to download full resolution via product page

Caption: Workflow for the synthesis and controlled recrystallization of 2,4-Dimethoxy-6-
methylnicotinonitrile to ensure X-ray quality crystals.
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Performance Analysis & Discussion
Solubility and Stability

o Target (Dimethoxy): The methoxy groups increase solubility in polar organic solvents (MeOH,
DCM) compared to the diphenyl alternative.[1] This makes the target superior for liquid-
phase synthesis of downstream EZH2 inhibitors.

» Alternative A (Diphenyl): Poor solubility in alcohols; requires chlorinated solvents. High
thermal stability (M.p. >170°C) due to aromatic stacking.

Structural Integrity (Hirshfeld Surface Analysis)

Using the "Alternative A" data as a proxy, we can infer the interaction landscape:
o Alternative A: Dominated by H---H (40%) and C---H (30%) contacts. The
stacking is present but distorted.

» Target Prediction: The 2,4-dimethoxy substitution eliminates the "propeller” twist.

o Risk: The methoxy groups have rotational freedom. If crystallized too quickly, disorder in
the methoxy position (conformer A vs B) will degrade R-factors.

o Mitigation: Perform data collection at 100 K to freeze methoxy rotation.

Spectroscopic Validation

Before X-ray analysis, validate the structure using the following markers (based on RSC
literature):

e 1H NMR (DMSO-d6): Look for two distinct singlets for

groups (approx.
3.8—-4.0 ppm) and one singlet for

(

2.3-2.5 ppm).
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IR: Strong nitrile stretch (

) at ~2220 cm™1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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